molecular formula C14H20N2O2 B14229926 N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide CAS No. 764645-38-7

N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B14229926
CAS No.: 764645-38-7
M. Wt: 248.32 g/mol
InChI Key: FODIZJBIOZKCJH-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanol, which is then reacted with 2-hydroxy-4-methylbenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminocyclohexyl)ethyl acetate
  • 4-aminocyclohexyl acetic acid
  • 4-aminocyclohexyl acetate derivative

Uniqueness

N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

764645-38-7

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18)

InChI Key

FODIZJBIOZKCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)N)O

Origin of Product

United States

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